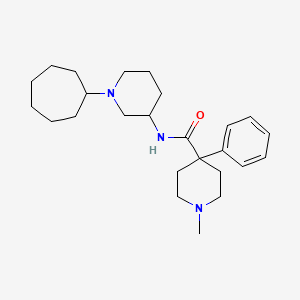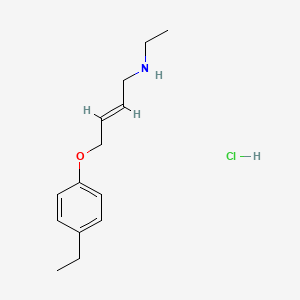![molecular formula C14H12N2O5S B6108686 Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B6108686.png)
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate is a complex organic compound with the molecular formula C14H12N2O5S. This compound is characterized by the presence of a thiophene ring, a nitrobenzoyl group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid . This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield . The use of high-throughput reactors and continuous flow systems can also be employed to optimize production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major product is the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiophene ring can also participate in electron transfer reactions, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but lacks the nitrobenzoyl group.
Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate: Contains a bromine atom instead of a nitro group.
3-Methyl-4-nitrobenzoic acid: Similar aromatic structure but lacks the thiophene ring.
Uniqueness
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate is unique due to the combination of a nitrobenzoyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Eigenschaften
IUPAC Name |
methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-8-3-4-9(7-11(8)16(19)20)13(17)15-10-5-6-22-12(10)14(18)21-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAOMQLEQCUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethyl-1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B6108605.png)

![2-(3-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6108613.png)
![Biphenyl-4-yl[4-(2-bromobenzyl)piperazin-1-yl]methanone](/img/structure/B6108619.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6108638.png)
![4-(2-CHLOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6108652.png)

![2-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6108662.png)


![N-[(2,6-difluoro-3-methylphenyl)methyl]-5-[(3-hydroxypiperidin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6108683.png)
![5-bromo-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6108685.png)
![2-(3-nitrophenyl)-4-[4-[4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole](/img/structure/B6108693.png)

